[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine
Description
The compound [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine (hereafter referred to as Compound A) is a bifunctional amine featuring two substituted pyrazole rings linked via methylene groups. Key properties include:
- Molecular formula: C₁₃H₂₀N₄
- Molecular weight: 236.33 g/mol
- CAS number: EN300-231880
- Purity: 95% (typical for synthetic batches) .
Pyrazole derivatives are widely studied for their pharmacological and coordination chemistry applications.
Properties
Molecular Formula |
C13H21N5 |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C13H21N5/c1-5-18-13(10(2)6-15-18)8-14-7-12-9-17(4)16-11(12)3/h6,9,14H,5,7-8H2,1-4H3 |
InChI Key |
QGMMZRDOWUTDRD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNCC2=CN(N=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with alkylating agents. One common method involves the alkylation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Molecular Structure and Substituent Effects
Table 1 highlights structural variations among Compound A and similar pyrazole-based amines:
Key Observations :
Physicochemical Properties
Hydrogen Bonding and Crystallinity
- Compound A’s amine and pyrazole N atoms can participate in hydrogen bonding, influencing crystallinity and stability. In contrast, the bis-pyrazole structure (C₈H₁₂N₆) may form intramolecular H-bonds, reducing intermolecular interactions .
Solubility and Lipophilicity
Biological Activity
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Molecular Structure and Formula
- Molecular Formula : C13H22N6
- Molecular Weight : 266.36 g/mol
- IUPAC Name : 1-(1,3-dimethylpyrazol-4-yl)-N-[(1-ethyl-4-methylpyrazol-5-yl)methyl]methanamine
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Research indicates that this compound may inhibit key enzymes involved in inflammatory pathways and modulate receptor activities that are crucial in cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored through in vitro assays that measure the inhibition of pro-inflammatory cytokines. Pyrazole derivatives have been shown to reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating a potential mechanism for their anti-inflammatory action.
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of pyrazole derivatives on human cancer cell lines, this compound was tested against several cell lines including MCF7 and A549. The results indicated that the compound exhibited significant growth inhibition with an IC50 value comparable to established chemotherapeutic agents.
Study 2: In Vivo Efficacy
An animal model study evaluated the anti-tumor efficacy of this compound in mice bearing xenograft tumors derived from human cancer cells. The treatment group showed a marked reduction in tumor size compared to controls, supporting the compound's potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
